N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide
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Overview
Description
N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-substituted dimethylphenyl group and an ethylphenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4,6-dimethylaniline and 4-ethylphenol.
Formation of Intermediate: The 2-chloro-4,6-dimethylaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form an intermediate, N-(2-chloro-4,6-dimethylphenyl)-2-chloroacetamide.
Substitution Reaction: The intermediate is then subjected to a nucleophilic substitution reaction with 4-ethylphenol in the presence of a base such as potassium carbonate to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Solvent Selection: Use of solvents like dichloromethane or toluene to enhance reaction efficiency.
Temperature Control: Maintaining specific temperature ranges to ensure optimal reaction rates and yields.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or ethers.
Scientific Research Applications
N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide can be compared with similar compounds, such as:
N-(2-chloro-4,6-dimethylphenyl)-2-(4-methylphenoxy)acetamide: Differing by the presence of a methyl group instead of an ethyl group.
N-(2-chloro-4,6-dimethylphenyl)-2-(4-isopropylphenoxy)acetamide: Differing by the presence of an isopropyl group instead of an ethyl group.
Uniqueness:
- The presence of the ethyl group in this compound may confer unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-(4-ethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-4-14-5-7-15(8-6-14)22-11-17(21)20-18-13(3)9-12(2)10-16(18)19/h5-10H,4,11H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHHTHUVKCFZBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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